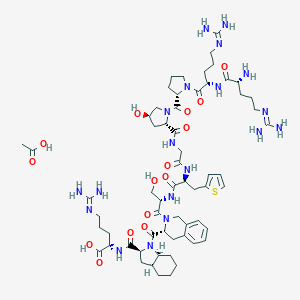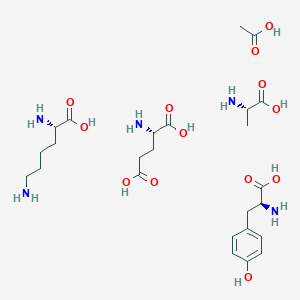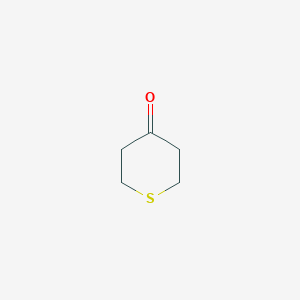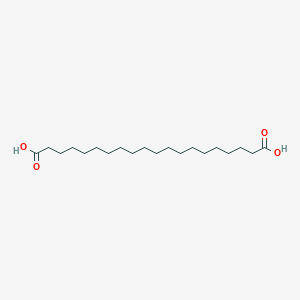
依卡替班乙酸酯
描述
Icatibant acetate is a synthetic decapeptide used primarily for the symptomatic treatment of acute attacks of hereditary angioedema (HAE) in adults with C1-esterase-inhibitor deficiency . It is a selective and specific antagonist of bradykinin B2 receptors, which plays a crucial role in the pathophysiology of HAE .
科学研究应用
Icatibant acetate has a wide range of scientific research applications:
作用机制
Target of Action
Icatibant Acetate primarily targets the Bradykinin B2 receptors . Bradykinin is a peptide-based hormone that is formed locally in tissues, often in response to trauma. It plays an important role as the mediator of pain .
Mode of Action
Icatibant Acetate is a synthetic decapeptide that acts as a competitive antagonist to the Bradykinin B2 receptors . It has a similar affinity to bradykinin and is resistant to bradykinin-cleaving enzyme degradation . By blocking the binding of native bradykinin to the Bradykinin B2 receptor, Icatibant inhibits the actions of bradykinin .
Biochemical Pathways
The primary biochemical pathway affected by Icatibant Acetate is the Bradykinin pathway . Bradykinin increases vessel permeability, dilates blood vessels, and causes smooth muscle cells to contract . Surplus bradykinin is responsible for the typical symptoms of inflammation, such as swelling, redness, overheating, and pain . These symptoms are mediated by activation of Bradykinin B2 receptors .
Pharmacokinetics
The pharmacokinetics of Icatibant Acetate have been characterized in studies using both intravenous and subcutaneous administration to healthy subjects and patients . The pharmacokinetic profile of Icatibant in patients with Hereditary Angioedema (HAE) is similar to that in healthy subjects . After subcutaneous injection of 30mg Icatibant Acetate, peak plasma concentrations can be reached within 30 minutes, with an absolute bioavailability close to 97% .
Result of Action
The result of Icatibant Acetate’s action is the inhibition of the development of bradykinin-induced hypotension, vasodilation, and reflex tachycardia . This leads to a reduction in the symptoms of inflammation, such as swelling, redness, overheating, and pain .
生化分析
Biochemical Properties
Icatibant Acetate interacts with the bradykinin B2 receptors, demonstrating a similar affinity to bradykinin . It is resistant to degradation by bradykinin-cleaving enzymes, making it a potent antagonist with a potency 2-3 times higher than earlier B2 receptor antagonists .
Cellular Effects
Icatibant Acetate’s primary cellular effect is its ability to inhibit the bradykinin-induced hypotension, vasodilation, and reflex tachycardia in healthy young subjects . This is achieved by its competitive antagonism at the bradykinin B2 receptor .
Molecular Mechanism
The molecular mechanism of Icatibant Acetate involves its competitive antagonism at the bradykinin B2 receptor . It binds to these receptors with an affinity similar to bradykinin, thereby blocking the binding of native bradykinin to the bradykinin B2 receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, Icatibant Acetate has shown dose and time-dependent inhibition of the development of bradykinin-induced hypotension, vasodilation, and reflex tachycardia
Metabolic Pathways
Icatibant Acetate is not degraded by oxidative metabolic pathways . It is resistant to degradation by bradykinin-cleaving enzymes .
Subcellular Localization
Given its mechanism of action as a bradykinin B2 receptor antagonist, it is likely to interact with these receptors located on the cell surface .
准备方法
Synthetic Routes and Reaction Conditions
Icatibant acetate is synthesized using a solid-phase synthesis method. The process involves sequentially connecting amino acid and dipeptide fragments with protective groups at the N end and the side chain to a resin solid-phase carrier . The guanidyl group of arginine is protected by nitro, and the N end of glycine is connected with 2,4-dimethoxybenzyl . The resin peptide is then cracked using a cracking reagent, and the nitro group is removed by palladium-carbon catalysis to obtain the crude product, which is then purified to obtain icatibant acetate .
Industrial Production Methods
An improved method for the industrial production of icatibant acetate involves a 5+3+2 solution phase synthesis. This method includes coupling suitably protected peptide fragments, followed by deprotection and treatment with acetic acid to achieve the desired purity .
化学反应分析
Types of Reactions
Icatibant acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the amino acid residues, to form derivatives of icatibant acetate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further research and development .
相似化合物的比较
Similar Compounds
Ecallantide: Another medication used for the treatment of hereditary angioedema, which inhibits plasma kallikrein.
Plasma-derived C1-inhibitor (pdC1-INH): Used for the treatment of HAE by replacing the deficient C1-esterase inhibitor.
Recombinant C1-inhibitor (rhC1-INH): A recombinant form of C1-inhibitor used for the treatment of HAE.
Uniqueness
Icatibant acetate is unique in its specific antagonism of the bradykinin B2 receptor, which directly targets the underlying cause of hereditary angioedema symptoms. Unlike other treatments that replace deficient proteins or inhibit enzymes, icatibant acetate directly blocks the receptor responsible for the symptoms .
属性
IUPAC Name |
acetic acid;2-[[1-[2-[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H89N19O13S.C2H4O2/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66;1-2(3)4/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMZRZUEADSZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H93N19O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1364.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138614-30-9 | |
| Record name | Icatibant acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B549156.png)

![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)









